2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide
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Overview
Description
2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide is an organic compound with the molecular formula C12H16FNO2 This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves the reaction of 2-(4-fluorophenyl)ethylamine with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the acetamide bond. The reaction mixture is then heated to a specific temperature to ensure complete reaction and the desired product is isolated through purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide
- N-(2-(4-fluorophenoxy)ethyl)acetamide
- 2-ethoxy-N-(4-fluorophenyl)acetamide
Uniqueness
2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H16FNO2/c1-2-16-9-12(15)14-8-7-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3,(H,14,15) |
InChI Key |
SXUIIMLUTRXDEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NCCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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